3-Methyl-5,6,7,8-tetrahydroquinoline 3-Methyl-5,6,7,8-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 28712-62-1
VCID: VC2315988
InChI: InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3
SMILES: CC1=CC2=C(CCCC2)N=C1
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

3-Methyl-5,6,7,8-tetrahydroquinoline

CAS No.: 28712-62-1

Cat. No.: VC2315988

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5,6,7,8-tetrahydroquinoline - 28712-62-1

Specification

CAS No. 28712-62-1
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 3-methyl-5,6,7,8-tetrahydroquinoline
Standard InChI InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3
Standard InChI Key GMMKZUPOLVXWFF-UHFFFAOYSA-N
SMILES CC1=CC2=C(CCCC2)N=C1
Canonical SMILES CC1=CC2=C(CCCC2)N=C1

Introduction

Physical and Chemical Properties

3-Methyl-5,6,7,8-tetrahydroquinoline possesses distinct physical and chemical properties that influence its behavior in various applications. The compound has a molecular formula of C10H13N and a precise molecular weight of 147.2169 g/mol . Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 3-Methyl-5,6,7,8-tetrahydroquinoline

PropertyValueReference
Molecular FormulaC10H13N
Molecular Weight147.2169 g/mol
CAS Registry Number28712-62-1
Boiling Point386.7 K at 0.01 bar
IUPAC Standard InChIInChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3
IUPAC Standard InChIKeyGMMKZUPOLVXWFF-UHFFFAOYSA-N
SMILES NotationCC1=CC2=C(CCCC2)N=C1

In terms of chemical reactivity, 3-Methyl-5,6,7,8-tetrahydroquinoline can undergo various transformations typical of quinoline derivatives. The compound possesses nucleophilic sites at the nitrogen atom and electrophilic sites within the aromatic ring, allowing for diverse chemical reactions. These include silylation reactions, where the compound interacts with silyl isothiocyanates to form silyl derivatives, and thioamidation reactions that can modify its functional properties. The retention indices for gas chromatography have been documented using DB-5 capillary columns under different temperature ramp conditions, with values ranging from 1330.2 to 1343.7, which assists in its analytical identification .

Synthesis Methods

Various synthetic approaches have been developed for the preparation of 3-Methyl-5,6,7,8-tetrahydroquinoline, reflecting its importance as a chemical building block. Several key methods have been reported in the literature, each with distinct advantages and applications.

Reduction of Quinoline Derivatives

One common approach involves the reduction of appropriately substituted quinoline derivatives. This method typically employs reducing agents that selectively hydrogenate the benzene portion of the quinoline ring while preserving the pyridine ring and the methyl substituent.

Oxidation and Subsequent Reduction

A detailed synthetic pathway documented in patent literature describes:

"3-Methyl-5,6,7,8-tetrahydroquinoline (50 g.) was dissolved in glacial acetic acid (180 ml.) and the solution treated with 30% hydrogen peroxide (70 ml.)"

This procedure represents a key step in the synthesis of more complex derivatives, including 8-oximino and 8-hydroxy derivatives of 3-Methyl-5,6,7,8-tetrahydroquinoline.

Conversion of 8-Hydroxy Derivative

Another documented synthetic route involves the transformation of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline. In this method, the 8-hydroxy derivative was treated with thionyl chloride to produce 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride, which can be further converted to other functional derivatives .

Manganese Dioxide Oxidation

The following procedure has been reported for synthesizing important intermediates:

"8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline (42.5g) in methylene chloride (21/21) was stirred at room temperature with manganese dioxide (425g) for 16 hours. The manganese dioxide was removed by filtration and washed with methylene chloride. The filtrate was evaporated to dryness under reduced pressure and the residue was distilled to give 5,6-dihydro-3-methyl-7H-quinolin-8-one."

This approach represents a valuable oxidation method for producing key intermediates in the synthesis of more complex 3-Methyl-5,6,7,8-tetrahydroquinoline derivatives.

Biological Activities

Research indicates that 3-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives exhibit various biological activities, making them potential candidates for pharmaceutical development.

Anti-inflammatory Properties

Studies have demonstrated that 3-Methyl-5,6,7,8-tetrahydroquinoline possesses significant anti-inflammatory properties. These effects might be attributed to its ability to modulate inflammatory pathways, potentially inhibiting the production of pro-inflammatory mediators.

Antiproliferative Activity

Derivatives of tetrahydroquinolines, particularly those based on 2-methyl-5,6,7,8-tetrahydroquinoline structures, have demonstrated antiproliferative activity against various cancer cell lines. A study examining 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives found significant cytotoxic effects against human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), and human dermal microvascular endothelial cells (HMEC-1), among others .

The most active compounds from this series were further synthesized as pure enantiomers to investigate stereochemistry's impact on biological activity. The (R)-enantiomer of one particular derivative (compound 5a) demonstrated the ability to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in A2780 ovarian carcinoma cells .

Applications in Medicinal Chemistry and Catalysis

3-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives have found applications in several fields, with particular prominence in medicinal chemistry and asymmetric catalysis.

Pharmaceutical Development

The compound serves as an important scaffold for developing pharmaceutical agents, particularly those targeting inflammatory conditions and pain management. Its heterocyclic structure provides a versatile platform for structural modifications to enhance biological activity and optimize pharmacokinetic properties.

Chiral Catalysts

Derivatives of tetrahydroquinolines, including those based on 3-methyl-5,6,7,8-tetrahydroquinoline, have been utilized as ligands in metal complexes for asymmetric catalysis. For instance, 8-amino-5,6,7,8-tetrahydroquinoline derivatives (such as CAMPY and Me-CAMPY) have been employed as chiral ligands in iridium(III) and rhodium complexes for asymmetric transfer hydrogenation (ATH) reactions .

These catalysts have shown promising activity in the reduction of prochiral substrates, including dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. The asymmetric reduction of these substrates produces tetrahydroisoquinolines, important structural motifs found in various pharmaceutical compounds, including those used in treating Huntington's disease, soft tissue sarcomas, and overactive bladder .

Derivatives and Related Compounds

Several derivatives of 3-Methyl-5,6,7,8-tetrahydroquinoline have been synthesized and characterized, each with distinct properties and potential applications.

8-Hydroxy Derivative

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline has been synthesized and characterized, with a reported melting point of 58°C. This derivative serves as an important intermediate in the synthesis of other functional derivatives .

8-Amino Derivative

8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline has been prepared through a reduction of the corresponding 8-oximino derivative. This compound has been utilized as a precursor for synthesizing various thiocarbamoylamino derivatives with potential biological activities .

8-Chloro Derivative

8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride has been synthesized by treating the 8-hydroxy derivative with thionyl chloride. This compound crystallizes as colorless needles with a melting point of 177°C .

Chiral Derivatives

Chiral derivatives of tetrahydroquinolines, including those based on 3-methyl-5,6,7,8-tetrahydroquinoline, have been developed as ligands for asymmetric catalysis. These include enantiopure forms of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY), which have been synthesized through dynamic kinetic resolution using lipase from Candida antarctica .

Current Research and Future Perspectives

Recent research involving 3-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives has focused on several promising areas, indicating future directions for investigation.

Development of Novel Catalysts

Current research efforts are directed toward developing new chiral catalysts based on tetrahydroquinoline derivatives for asymmetric transformations. These catalysts show potential for expanding the scope of asymmetric transfer hydrogenation reactions to include challenging substrates like hindered dihydroisoquinolines .

Anticancer Drug Development

The antiproliferative activities demonstrated by certain tetrahydroquinoline derivatives suggest promising avenues for anticancer drug development. Research is exploring how structural modifications, including stereochemistry, influence biological activity. Compounds that induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells represent a promising strategy for overcoming multidrug resistance in cancer treatment .

Future Research Directions

Several promising directions for future research include:

  • Further exploration of structure-activity relationships to optimize biological activities

  • Development of more efficient synthetic routes for preparing 3-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives

  • Investigation of potential applications in other therapeutic areas, such as neurodegenerative diseases

  • Expansion of catalytic applications to include other asymmetric transformations

  • Exploration of potential applications in materials science and other fields

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